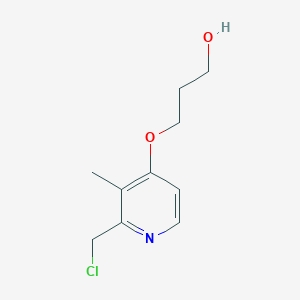

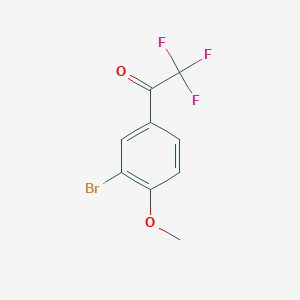

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, Grignard reactions, oxidation, and condensation reactions. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through a Grignard reaction followed by oxidation using a mixture of Na2Cr2O7 and concentrated sulfuric acid, with an overall yield of 82.5% . Similarly, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone involved bromination, aldol condensation, and a reduction reaction, resulting in a 68% yield . These methods could potentially be adapted for the synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR, and MS technology . For example, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates were analyzed using X-ray diffraction, revealing details about bond lengths and angles, which are crucial for understanding the three-dimensional structure of the molecule . These techniques could be employed to determine the molecular structure of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, showing that they can undergo various chemical reactions. The reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3•4H2O leads to both addition-elimination and substitution products . Additionally, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones has been demonstrated, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting points, and boiling points can be inferred from related compounds. The presence of bromo, methoxy, and trifluoromethyl groups in the structure is likely to influence the compound's reactivity, polarity, and interactions with other molecules.

Applications De Recherche Scientifique

Synthesis and Bioreduction

A series of 1-aryl-2,2,2-trifluoroethanones, including compounds similar to 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone, were chemically synthesized and then subjected to bioreduction using stereocomplementary alcohol dehydrogenases (ADHs). This process was explored to develop a stereoselective route towards Odanacatib, an orally bioavailable and selective inhibitor of Cathepsin K. The methodology combined palladium-catalyzed cross-coupling with bioreduction of the resulting ethanone, achieving high conversions and selectivities (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Fluorescence and Probe Properties

Research on diarylbutadienes, closely related to the subject compound, examined their absorption and fluorescence properties in various media. The studies included the correlation of fluorescence behavior in different media based on empirical solvent parameters. These findings are essential for understanding the fluorescence characteristics of similar compounds and their potential applications in scientific research (Singh & Kanvah, 2000).

Nucleophilic Substitution and Elimination Reactions

The rate constants and yields of nucleophilic substitution and elimination reactions of derivatives similar to 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone were determined in aqueous solvents. This research provides insights into the reaction mechanisms of tertiary carbocations, which are crucial for understanding the chemical behavior of such compounds (Toteva & Richard, 1996).

Synthesis of Morpholine Derivatives

2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, structurally related to the subject compound, was synthesized through a cyclization reaction. This research highlights the synthetic versatility of such compounds and their potential applications in various chemical processes (Tan Bin, 2011).

Safety And Hazards

Orientations Futures

The future directions for “1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone” could involve further exploration of its potential uses. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent . Similar studies could be conducted with “1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone”.

Propriétés

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYMXKVJKUEJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

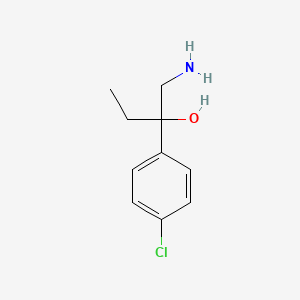

![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)

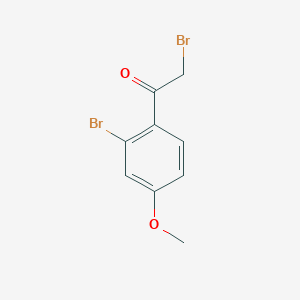

![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B3033778.png)